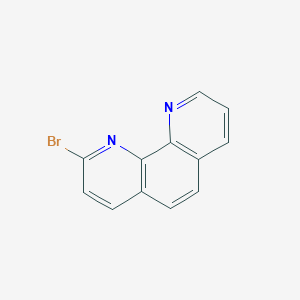

2-Bromo-1,10-phenanthroline

描述

Historical Context of Phenanthroline Ligands in Coordination Chemistry

1,10-Phenanthroline (B135089) (phen) and its derivatives are classic ligands in coordination chemistry, known for their ability to form stable complexes with a wide variety of metal ions. ed.ac.ukresearchgate.netresearchgate.net The rigid, planar structure of the phenanthroline core, containing two nitrogen atoms in a bidentate arrangement, allows for strong chelation, leading to the formation of stable five-membered rings with metal centers. wikipedia.org This chelating effect enhances the thermodynamic stability of the resulting metal complexes. researchgate.net

The study of phenanthroline-metal complexes dates back to the early 20th century, with the discovery of the intense red color of the iron(II) complex, ferroin, which became a widely used redox indicator. wikipedia.org Over the decades, research has expanded to include a vast range of transition metals, lanthanides, and actinides, revealing a rich and diverse coordination chemistry. researchgate.net The electronic properties of phenanthroline, acting as both a σ-donor and a π-acceptor, contribute to the stability and unique photophysical and electrochemical properties of its metal complexes. researchgate.net

Significance of Phenanthroline Derivatives in Advanced Material Science and Biological Applications

The versatility of the 1,10-phenanthroline scaffold has led to its extensive use in the development of advanced materials and biologically active compounds. ontosight.aijustdial.com By modifying the phenanthroline structure with various functional groups, researchers can fine-tune the properties of the resulting molecules for specific applications. researchgate.net

In Advanced Material Science:

Organic Light-Emitting Diodes (OLEDs): Phenanthroline derivatives are utilized as electron-transporting and hole-blocking materials in OLEDs due to their electron-deficient nature. justdial.comresearchgate.netresearchgate.net Metal complexes of these derivatives can also serve as phosphorescent emitters. researchgate.netaip.org

Sensors: The ability of phenanthroline ligands to bind to specific metal ions has been exploited in the development of chemosensors for detecting and quantifying metal cations and anions. ed.ac.uk

Catalysis: Metal complexes of phenanthroline derivatives are employed as catalysts in various organic reactions, facilitating chemical transformations with high efficiency and selectivity. justdial.comontosight.ai

Polymers and Nanomaterials: These derivatives serve as building blocks for the synthesis of functional polymers and nanomaterials with tailored electronic and catalytic properties.

In Biological Applications:

Antimicrobial and Antiviral Agents: Metal complexes of phenanthroline derivatives have shown significant potential as antimicrobial, antiviral, and antifungal agents. ontosight.airesearchgate.netjddtonline.info

Anticancer Agents: The ability of these compounds to interact with and cleave DNA makes them promising candidates for the development of new anticancer drugs. ed.ac.ukontosight.airesearchgate.net Their metal complexes can act as DNA intercalators and cleaving agents.

Enzyme Inhibition: 1,10-phenanthroline is a known inhibitor of metallopeptidases, a property that is being explored for therapeutic applications. wikipedia.org

Strategic Importance of Bromine Substitution at the 2-Position in Phenanthroline

The introduction of a bromine atom at the 2-position of the 1,10-phenanthroline ring is a key synthetic strategy that significantly enhances the compound's utility as a chemical intermediate. This specific substitution imparts distinct electronic and steric properties that are highly advantageous for further functionalization.

The primary importance of the 2-bromo substituent lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Stille reactions. chim.it These palladium-catalyzed reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex π-conjugated polymers and tailored metal complexes. chim.it The bromine atom serves as a versatile handle, allowing for the introduction of a wide range of functional groups that can modulate the electronic and photophysical properties of the final product. mdpi.com

Furthermore, the bromine atom's electron-withdrawing nature and its steric bulk can influence the coordination geometry and reactivity of the resulting metal complexes. This allows for the fine-tuning of the properties of materials and molecules for specific applications, such as in catalysis and the development of new therapeutic agents. The reactivity of the C-Br bond also allows for nucleophilic substitution reactions, further expanding the synthetic possibilities.

Overview of Key Research Areas and Academic Relevance of 2-Bromo-1,10-phenanthroline

This compound is a pivotal compound in several active areas of chemical research, primarily due to its role as a versatile synthetic precursor.

Key Research Areas:

Coordination Chemistry: It is extensively used as a ligand to form metal complexes with unique photophysical and electrochemical properties. The resulting complexes are studied for applications in catalysis, sensing, and photochemistry. researchgate.net

Materials Science: The compound is a crucial building block in the synthesis of advanced materials. It is used to create organic semiconductors for OLEDs, functional polymers, and metal-organic frameworks (MOFs). justdial.comresearchgate.net

Medicinal Chemistry: Metal complexes derived from this compound are investigated for their potential as therapeutic agents, particularly as anticancer and antimicrobial drugs, due to their ability to interact with DNA. researchgate.net

Organic Synthesis: The reactivity of the bromine substituent makes it a valuable intermediate for the synthesis of a wide range of functionalized phenanthroline derivatives through various cross-coupling and substitution reactions. chim.itmdpi.com

The academic relevance of this compound stems from its ability to bridge fundamental chemical principles with practical applications. Research involving this compound contributes to a deeper understanding of metal-ligand interactions, reaction mechanisms, and the structure-property relationships that govern the performance of advanced materials and biologically active molecules.

| Property | Value |

| Molecular Formula | C₁₂H₇BrN₂ |

| Molecular Weight | 259.10 g/mol |

| CAS Number | 22426-14-8 |

| Melting Point | 160-165 °C |

| Appearance | White to light yellow powder or crystal |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJUDAZGVGIDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310088 | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-14-8 | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22426-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo 1,10 Phenanthroline

Regioselective Synthesis of 2-Bromo-1,10-phenanthroline

Achieving regioselectivity in the bromination of 1,10-phenanthroline (B135089) is a non-trivial synthetic problem. Direct bromination often leads to substitution at other positions, necessitating more sophisticated approaches to selectively target the C2-position.

Multi-Step Approaches via Skraup Synthesis and Subsequent Bromination

Historically, derivatives of 1,10-phenanthroline functionalized at the 3- and 8-positions were synthesized via low-yield, multi-step Skraup reaction sequences. google.com This method involves the cyclization of an arylamine with glycerol, sulfuric acid, and an oxidizing agent to construct the quinoline (B57606) ring system, which can be adapted to form the phenanthroline core. These approaches are often described as complicated and tedious. dntb.gov.uapublish.csiro.auresearchgate.net While the Skraup synthesis provides a fundamental route to the phenanthroline skeleton, it is less commonly employed today for preparing specific isomers like this compound due to the development of more efficient and direct functionalization methods. publish.csiro.augoogle.com

N-Oxide Formation as a Synthetic Intermediate

The most effective and regioselective method for preparing this compound involves the strategic use of an N-oxide intermediate. sigmaaldrich.comsigmaaldrich.com This two-step protocol begins with the oxidation of one of the nitrogen atoms of 1,10-phenanthroline to form 1,10-phenanthroline-1-oxide. researchgate.netmdpi.com This transformation can be achieved using oxidants such as m-chloroperbenzoic acid (m-CPBA), or a combination of hydrogen peroxide in an acid like glacial acetic acid. researchgate.netmdpi.com

The formation of the N-oxide activates the heterocyclic ring, specifically directing subsequent electrophilic substitution to the C2-position. researchgate.net The subsequent reaction of 1,10-phenanthroline-1-oxide with a brominating system, typically employing p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide (TBAB) as the bromide source, furnishes this compound with excellent regioselectivity. acs.orgresearchgate.net This method avoids the formation of other isomers and is considered a superior route for obtaining the pure C2-brominated product. researchgate.net

Optimization of Reaction Conditions for Enhanced Selectivity and Purity

The success of the N-oxide-mediated synthesis of this compound hinges on the careful control of reaction parameters to maximize yield and purity.

Key optimization parameters include:

Temperature Control : Strict temperature management during the bromination of the N-oxide intermediate is critical to prevent side reactions, debromination, or decomposition of the product.

Solvent and Dilution : The bromination step is reportedly carried out in highly diluted media to achieve high regioselectivity. researchgate.net The choice of solvent is also important; inert solvents are typically used.

Stoichiometry : Careful control over the stoichiometry of the reagents, particularly the brominating agent and the activator, is necessary to avoid the formation of byproducts and ensure high conversion to the desired product.

| Parameter | Condition/Description | Purpose | Source |

|---|---|---|---|

| Step 1: N-Oxide Formation | Reagent: m-CPBA or H₂O₂/Acetic Acid | Oxidizes one nitrogen atom to activate the ring. | researchgate.netmdpi.com |

| Conditions: Ambient temperature, inert atmosphere | Ensures controlled oxidation. | ||

| Step 2: Bromination | Reagents: TBAB and p-Toluenesulfonic anhydride | Provides bromide source and activates the N-oxide for substitution. | researchgate.netsigmaaldrich.comsigmaaldrich.com |

| Temperature: Controlled, avoid overheating | Minimizes side reactions and decomposition. | ||

| Concentration: Highly diluted media | Enhances regioselectivity for the C2-position. | researchgate.net |

Functionalization and Derivatization Reactions of this compound

The bromine substituent on the 1,10-phenanthroline core is the key to its synthetic utility, allowing for a range of reactions that facilitate the introduction of new functional groups and the extension of its π-conjugated system.

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of 1,10-phenanthroline is susceptible to nucleophilic substitution, providing a direct route to introduce a variety of functional groups. This reactivity is fundamental to the derivatization of the phenanthroline core. For instance, the reaction of 6-bromo-2-chloro-1,10-phenanthroline with sodium methoxide (B1231860) results in the selective substitution of the chlorine atom to yield 2-methoxy-6-bromo-1,10-phenanthroline, demonstrating the feasibility of nucleophilic substitution on this heterocyclic system. mdpi.com Similarly, the bromine atoms in 2,9-bis(bromomethyl)-1,10-phenanthroline (B12285461) readily undergo nucleophilic substitution with various nucleophiles, such as amines, to form substituted derivatives. smolecule.com Copper-catalyzed methodologies have also been employed for these transformations. For example, the amination of a benzylic ester can proceed via an initial α-bromination followed by a nucleophilic substitution with an amine. researchgate.net

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 6-bromo-2-chloro-1,10-phenanthroline | Sodium methoxide | 2-methoxy-6-bromo-1,10-phenanthroline | mdpi.com |

| 2,9-bis(bromomethyl)-1,10-phenanthroline | Amines | Amine-substituted derivatives | smolecule.com |

| Benzylic ester (after α-bromination) | Amines | α-amino ester | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of this compound. researchgate.net These reactions are pivotal for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex organic molecules. chemie-brunschwig.ch A significant challenge in this area is the tendency of the 1,10-phenanthroline moiety to act as a chelating ligand for the transition metal catalyst, which can impede the desired reaction. researchgate.net Overcoming this often requires careful optimization of reaction conditions, including the use of specific ligands or an excess of reagents. researchgate.net

Suzuki-Miyaura Coupling for π-Conjugated System Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds and π-conjugated systems. chemie-brunschwig.chlibretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide. chemie-brunschwig.ch In the context of this compound, Suzuki coupling provides a direct method to introduce aryl or vinyl substituents, thereby extending the π-conjugation of the phenanthroline core. researchgate.net

For instance, the reaction of 3,8-dibromo-1,10-phenanthroline (B9566) with arylboronic acids has been successfully employed to synthesize di-, tri-, and tetrasubstituted phenanthrolines. researchgate.net An alternative approach to aryl alkynes involves the Suzuki-Miyaura coupling of a stable methoxy(alkynyl)borate complex with an aryl bromide, which has been shown to be efficient in the synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline from 3,8-dibromo-1,10-phenanthroline. nasa.gov This method avoids the polymerization issues that can be encountered with other coupling reactions. nasa.gov The synthesis of high molecular weight poly(phenanthroline-co-fluorene)s has also been achieved through palladium-catalyzed Suzuki-Miyaura-Schlüter polycondensation. researchgate.net

| Bromo-phenanthroline Derivative | Boronic Acid/Ester | Product | Catalyst System | Reference |

|---|---|---|---|---|

| 3,8-dibromo-1,10-phenanthroline | Arylboronic acids | Di-, tri-, and tetrasubstituted phenanthrolines | Palladium catalyst | researchgate.net |

| 3,8-dibromo-1,10-phenanthroline | Methoxy(3-ethynyl-5-heptyloxyphenylethynyl)borate complex | 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline | Pd(PPh3)2Cl2 | nasa.gov |

| Bromo-phenanthroline derivatives | Fluorene-bis(boronic acid) | Poly(phenanthroline-co-fluorene)s | Palladium catalyst | researchgate.net |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are instrumental in modifying this compound. The Sonogashira coupling, for example, is used to form carbon-carbon bonds between terminal alkynes and aryl halides, and has been applied to brominated phenanthrolines. The Hirao reaction, a palladium-catalyzed phosphonylation, is a universal method for synthesizing phosphonate-substituted 1,10-phenanthrolines. mdpi.com Nickel-catalyzed couplings have also been reported, such as the reaction of 2-chloro-1,10-phenanthroline (B21708) with a Ni(0) source to afford 2,2′-bi-(1,10-phenanthroline). researchgate.net Furthermore, copper-catalyzed reactions have proven effective, for instance, in the direct 4-alkoxylation of 4-iodo-1H-pyrazoles using a CuI catalyst with 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand. researchgate.net

| Coupling Reaction | Reactants | Product Type | Catalyst System | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 3,8-dibromo-1,10-phenanthroline, terminal alkyne | Aryl-alkyne substituted phenanthroline | Palladium/Copper | |

| Hirao Reaction | Bromo-1,10-phenanthroline, dialkyl phosphite (B83602) | Phosphonate-substituted phenanthroline | Palladium | mdpi.com |

| Nickel-Catalyzed Coupling | 2-chloro-1,10-phenanthroline | 2,2′-bi-(1,10-phenanthroline) | Nickel(0) | researchgate.net |

| Copper-Catalyzed Alkoxylation | 4-iodo-1H-pyrazole, alcohol | 4-alkoxy-1H-pyrazole | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | researchgate.net |

Ullman and Friedel-Crafts Reactions in Derivatization

The Ullmann reaction, a classical copper-catalyzed coupling method, has been adapted for the derivatization of phenanthroline systems. A highly selective copper-catalyzed Ullmann-type coupling of bromoiodoarenes with oxazolidinones has been developed, utilizing 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand to promote C-N bond formation. nih.gov

The Friedel-Crafts reaction, another fundamental transformation in organic chemistry, has been employed to construct fused ring systems. A one-pot tandem procedure starting from phenanthroline can yield 2-bromo-4,5-diazafluoren-9-one, which can then be further functionalized via Friedel-Crafts reactions to create hammer-shaped donor-acceptor organic semiconductors. researchgate.net Intramolecular Friedel-Crafts reactions have also been utilized to synthesize new functionalized thioxanthenes. acs.org

Photoredox-Catalyzed Functionalization Strategies

Visible-light photoredox catalysis has emerged as a powerful and mild method for organic synthesis, offering an alternative to traditional transition-metal-catalyzed reactions. mdpi.com This approach has been successfully applied to the functionalization of bromo-substituted 1,10-phenanthrolines. Specifically, the phosphonylation of bromo-phenanthrolines can be achieved under mild, transition-metal-free conditions using Eosin Y as an organic photocatalyst and blue light irradiation. mdpi.comnih.gov

This photoredox-catalyzed reaction proceeds with moderate yields and the rate and selectivity are highly dependent on the position of the bromine atom and other substituents on the phenanthroline core. mdpi.comnih.gov For example, in the case of 6-bromo-2-chloro-1,10-phenanthroline, selective substitution of the bromine atom occurs, which is a selectivity that is difficult to achieve with classical palladium-catalyzed phosphonylation. mdpi.com The reaction is believed to proceed through a single-electron transfer (SET) mechanism. acs.org

| Bromo-phenanthroline Derivative | Reagent | Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-1,10-phenanthroline (B1267314) | Triethyl phosphite | Diethyl (1,10-phenanthrolin-5-yl)phosphonate | Eosin Y, blue LEDs | 51% | mdpi.com |

| 6-bromo-2-chloro-1,10-phenanthroline | Triethyl phosphite | Diethyl (2-chloro-1,10-phenanthrolin-6-yl)phosphonate | Eosin Y, blue LEDs | 41% | mdpi.com |

| This compound | Triethyl phosphite | Diethyl (1,10-phenanthrolin-2-yl)phosphonate | Eosin Y, blue LEDs | 26% | mdpi.com |

Phosphonylation of Bromophenanthrolines

The introduction of phosphonate (B1237965) groups into the 1,10-phenanthroline framework is a key strategy for creating ligands with applications in catalysis, materials science, and as extractants for f-elements. acs.org While traditional methods like the Pd-catalyzed Hirao reaction are effective, they can be hampered by the strong chelating nature of the phenanthroline core, which can deactivate the catalyst. acs.orgmdpi.com

A significant advancement in this area is the use of visible light photoredox catalysis for the phosphonylation of bromo-substituted 1,10-phenanthrolines. acs.orgmdpi.comnih.gov This transition-metal-free method employs an organic photocatalyst, such as Eosin Y, under blue light irradiation to facilitate the reaction between the bromophenanthroline and a phosphite source, typically triethyl phosphite. acs.orgmdpi.comnih.gov The reaction proceeds under mild conditions and affords the desired phosphonate-substituted phenanthrolines in moderate yields. acs.orgmdpi.comnih.govacs.orggrafiati.com

The reactivity and selectivity of this phosphonylation are highly dependent on the position of the bromine atom on the phenanthroline ring. acs.orgmdpi.comnih.gov For instance, the reaction of this compound proceeds with a notable yield, demonstrating the viability of this methodology for functionalizing this specific isomer. mdpi.comnih.govresearchgate.net In contrast, 4-bromo-1,10-phenanthroline (B3068671) under similar conditions primarily yields the reduction product, 1,10-phenanthroline. mdpi.com

Table 1: Photoredox-Catalyzed Phosphonylation of Bromo-Substituted 1,10-phenanthrolines mdpi.comnih.govresearchgate.net

| Substrate | Product | Yield (%) |

| This compound | Diethyl (1,10-phenanthrolin-2-yl)phosphonate | 51 |

| 3-Bromo-1,10-phenanthroline (B1279025) | Diethyl (1,10-phenanthrolin-3-yl)phosphonate | 45 |

| 5-Bromo-1,10-phenanthroline | Diethyl (1,10-phenanthrolin-5-yl)phosphonate | 48 |

Reaction Conditions: Bromo-1,10-phenanthroline (0.375 mmol), Eosin Y (15 mol%), DMSO (2 mL), P(OEt)3 (3–6 equiv.), DIPEA (2.2–4.4 equiv.), 30 W blue LEDs (450 nm), 30 °C, argon atmosphere.

Annulation Cascades Involving C–Br/C–H Functionalization

Annulation cascades represent a powerful tool in organic synthesis for the rapid construction of complex polycyclic systems from simple precursors. In the context of phenanthroline chemistry, these reactions can be facilitated by the unique coordinating properties of the phenanthroline ligand itself. While direct annulation involving the C-Br bond of this compound is a developing area, the use of the parent 1,10-phenanthroline as a ligand in related transformations highlights the potential of this heterocyclic system to mediate complex bond-forming sequences. acs.orgacs.org

A notable example is the copper-catalyzed [4 + 2] annulation cascade of 2-bromo-1-arylpropan-1-ones with terminal alkynes. acs.orgacs.org In this reaction, the 1,10-phenanthroline ligand is crucial for achieving high yields of the resulting naphthalenone products. acs.org The reaction proceeds through the formation of three new C-C bonds in a single operation, demonstrating high step efficiency. acs.orgacs.org This methodology showcases the ability of the phenanthroline scaffold to support catalytic cycles that involve the activation of both C-Br and C-H bonds. acs.orgacs.orgrsc.org

Synthesis of Schiff Bases and Related Imine Ligands

Schiff bases derived from 1,10-phenanthroline are highly valuable ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. tnstate.eduresearchgate.netwisdomlib.org The synthesis of these ligands often starts from functionalized phenanthroline precursors, such as those containing aldehyde groups. Brominated phenanthroline dialdehydes serve as excellent starting materials for creating more complex Schiff base structures. tnstate.eduresearchgate.netscirp.org

For example, 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde can be condensed with various sulfur-containing amines, such as thiosemicarbazide, S-alkyl/aryl dithiocarbazates, and 2-mercaptoaniline, to produce a series of new Schiff base ligands. tnstate.eduresearchgate.netscirp.org These reactions can be carried out with or without an acid catalyst, though the presence of concentrated sulfuric acid has been shown to significantly increase the yield of the Schiff base products. tnstate.eduresearchgate.netscirp.org The resulting imine ligands, which incorporate both the rigid phenanthroline core and additional donor atoms from the amine component, are of great interest for their potential applications in areas such as self-assembly and catalysis. tnstate.edu

Table 2: Synthesis of Schiff Bases from 5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehyde researchgate.net

| Amine Reactant | Schiff Base Product |

| Thiosemicarbazide | Bis(thiosemicarbazone) of 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde |

| S-benzyl dithiocarbazate | Bis(S-benzyl dithiocarbazone) of 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde |

| 2-Mercaptoaniline | Bis(2-mercaptophenylimine) of 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde |

Oxidation Reactions for Functional Group Introduction

The oxidation of bromo-1,10-phenanthrolines provides a pathway to introduce new functional groups, such as carbonyls, which can then serve as handles for further synthetic transformations. A systematic investigation into the oxidation of unsymmetrical bromo-phenanthrolines has revealed that the reaction outcomes are highly dependent on the reaction conditions, particularly the temperature. researchgate.net

When this compound is subjected to oxidation, it can lead to the formation of bromo-diazafluorenones and phenanthroline-triones. researchgate.net Furthermore, under certain oxidative conditions, regioselective C3-bromination can occur, yielding 2,3-dibromo-1,10-phenanthroline in moderate yields. researchgate.net These oxidation products can be further manipulated; for example, treatment with excess phosphorus oxychloride (POCl3) can lead to various chlorinated derivatives. researchgate.net

Formation of Organic Salts and Amphiphilic Derivatives

The quaternization of the nitrogen atoms in the 1,10-phenanthroline ring system leads to the formation of organic salts with distinct properties from the parent molecule. This transformation can be achieved by reacting 1,10-phenanthroline with alkyl halides, such as 1-bromoalkanes. tandfonline.comnih.govrsc.org The resulting N-alkyl-1,10-phenanthrolinium bromide salts are a class of organic salts that can exhibit amphiphilic character. tandfonline.comnih.govrsc.org

These amphiphilic derivatives possess a hydrophilic, positively charged phenanthrolinium head group and a lipophilic alkyl chain tail. tandfonline.comrsc.org This dual nature makes them interesting candidates for biological applications, as the lipophilicity of the alkyl chain can influence their ability to penetrate cell membranes. tandfonline.com The synthesis of these salts is typically a straightforward one-step process involving the reaction of 1,10-phenanthroline with a suitable alkyl bromide. tandfonline.comnih.gov

Mechanistic Studies of this compound Reactivity

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing existing transformations and designing new synthetic routes. The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing nature of the nitrogen atoms, the electronic and steric effects of the bromine substituent, and its exceptional ability to coordinate with metal ions.

The synthesis of this compound itself often proceeds via the formation of a 1,10-phenanthroline-N-oxide intermediate. sigmaaldrich.com The N-oxide activates the phenanthroline ring towards electrophilic substitution, directing the incoming bromine to the 2-position.

In cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, this compound acts as an electrophilic coupling partner. nasa.govresearchgate.net The mechanism of these palladium-catalyzed reactions involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with an organoboron or organocopper reagent, and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nasa.gov The strong coordinating ability of the phenanthroline nitrogen atoms can influence the catalytic cycle, and in some cases, the phenanthroline moiety can act as a ligand for the metal center. researchgate.net

In copper-catalyzed reactions, such as the amination of benzylic esters, 1,10-phenanthroline is often employed as a ligand. researchgate.net The proposed mechanism for such transformations can involve the in situ generation of an α-bromo carbonyl species through the action of the copper(II) bromide catalyst. researchgate.net This intermediate then undergoes nucleophilic attack by an amine, while the catalyst is regenerated. researchgate.net These examples underscore the diverse mechanistic roles that the phenanthroline core and its bromo-derivative can play in modern organic synthesis.

Coordination Chemistry of 2 Bromo 1,10 Phenanthroline As a Ligand

Ligand Properties and Coordination Behavior

The coordination behavior of 2-Bromo-1,10-phenanthroline is dictated by the interplay of its electronic and steric profile, its method of chelation, and its electron-accepting capabilities.

Influence of Bromine Substitution on Electronic and Steric Properties

The substitution of a hydrogen atom with a bromine atom at the 2-position of the 1,10-phenanthroline (B135089) ring introduces significant electronic and steric modifications. Electronically, the halogen acts as an electron-withdrawing group, which reduces the electron density at the nitrogen atoms of the phenanthroline core. This modification of the ligand's electronic character can influence the strength of the resulting metal-ligand bond.

Sterically, the presence of the relatively large bromine atom adjacent to one of the coordinating nitrogen atoms creates considerable steric hindrance. tandfonline.com This steric bulk can affect the geometry of the resulting metal complexes and may, in some cases, make coordination more challenging compared to the unsubstituted 1,10-phenanthroline or isomers where the substituent is in a less crowded position (e.g., position 3, 4, or 5). tandfonline.comresearchgate.net This steric hindrance is a critical factor in determining the feasibility and stability of complex formation. tandfonline.com

Bidentate Chelation and Formation of Stable Metal-2-Bromo-1,10-phenanthroline Complexes

Like its parent compound, this compound functions as a bidentate chelating ligand. It utilizes the two nitrogen atoms located at the 1- and 10-positions to coordinate with a central metal ion. This chelation results in the formation of a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the complex (the chelate effect). Despite the potential steric and electronic effects of the bromine substituent, the fundamental bidentate nature of the phenanthroline scaffold allows it to form stable complexes with a variety of metal ions.

π-Accepting Characteristics Enhanced by Bromine Substitution

The 1,10-phenanthroline ligand system is known for its π-acidic or π-accepting properties, which arise from the electron-poor nature of the heteroaromatic rings. tandfonline.com This allows for π-backbonding, where the metal d-orbital electrons are donated into the ligand's low-lying π* orbitals. The presence of the electron-withdrawing bromine atom on the phenanthroline ring enhances its electrophilicity and is expected to lower the energy of these π* orbitals. This makes this compound a stronger π-acceptor compared to the unsubstituted 1,10-phenanthroline. This enhanced π-acidity can strengthen the metal-ligand bond, particularly with electron-rich metals, and can influence the photophysical and electrochemical properties of the resulting complexes. researchgate.net

Synthesis and Structural Elucidation of Metal-2-Bromo-1,10-phenanthroline Complexes

The synthesis of metal complexes with this compound is of interest for creating materials with specific properties. However, detailed structural reports for complexes with this exact ligand are less common than for its parent, 1,10-phenanthroline, or other bromo-substituted isomers, likely due to the steric challenges posed by the 2-position bromine.

Transition Metal Complexes (e.g., Cu(I), Co(III), Ru(II), Au(III), Ni(II), Sn(IV))

The literature provides numerous examples of transition metal complexes with the 1,10-phenanthroline scaffold, but specific structural data for this compound complexes are limited.

Copper(I) Complexes: While specific structural data for a Cu(I) complex with this compound is not readily available, research on the closely related 2,9-dibromo-1,10-phenanthroline ligand provides valuable insight. A series of heteroleptic copper(I) complexes with the general formula [Cu(P^P)(N^N)][PF6] have been synthesized, where N^N is a dibromo-1,10-phenanthroline isomer. mdpi.com For the complex [Cu(xantphos)(2,9-Br2phen)][PF6], single-crystal X-ray analysis confirms the coordination of the copper center. mdpi.com These complexes are noted for their photoluminescent properties, with the 2,9-dibromo isomer showing a blue-shifted emission compared to other isomers. mdpi.com This highlights how substitution at the 2-position directly influences the electronic properties of the resulting complex.

| Complex | Metal Ion | Key Structural Feature | Reference |

| [Cu(xantphos)(2,9-Br2phen)][PF6] | Cu(I) | Distorted tetrahedral geometry around Cu(I) center. | mdpi.com |

Cobalt(III) Complexes: There is a lack of specific published crystal structures for Co(III) complexes involving this compound. However, cobalt complexes with other substituted phenanthrolines, such as 2-imino-1,10-phenanthroline derivatives, have been synthesized and structurally characterized, typically showing a distorted trigonal bipyramidal geometry for Co(II). academie-sciences.fr General synthesis of cobalt-phenanthroline complexes often results in a distorted octahedral CoN6 coordination sphere. researchgate.net

Ruthenium(II) Complexes: The synthesis of Ru(II) complexes with the isomeric 3-bromo-1,10-phenanthroline (B1279025) has been reported. mdpi.comscispace.com These syntheses often involve the preparation of the substituted phenanthroline ligand first, followed by complexation with a ruthenium precursor like cis-Ru(bpy)2Cl2. mdpi.com The resulting complexes, such as Ru(bpy)2(phen-PA)2, where the bromo-phenanthroline is functionalized with a polyamine, are studied for their emissive properties and potential as sensors. mdpi.com Specific structural reports for Ru(II) with this compound are not prevalent in the searched literature.

Gold(III) Complexes: Gold(III) readily forms complexes with phenanthroline derivatives. For instance, the complex tribromo-(2,9-dimethyl-1,10-phenanthroline)gold(III) has been synthesized and its crystal structure determined. rsc.org This complex features a five-coordinate, diamagnetic Au(III) center in a distorted square pyramidal geometry. rsc.org Another example is bromodicyano(1,10-phenanthroline)gold(III) , which also shows a distorted square pyramidal coordination around the gold atom. rsc.org However, specific examples utilizing the this compound ligand are not well-documented.

Nickel(II) Complexes: Nickel(II) complexes with the parent 1,10-phenanthroline are common, such as cis-[Aqua(Bromo)bis(1,10-Phenanthroline)Nickel(II)] Bromide Trihydrate , [Ni(phen)2(H2O)Br]Br·3H2O. tandfonline.com In this complex, the nickel atom is in a pseudo-octahedral environment with a cis arrangement of the bromo and aqua co-ligands. tandfonline.com It is important to note that here, the bromine is a separate ligand and not a substituent on the phenanthroline ring. Reports on the synthesis and crystal structure of Ni(II) complexes with the this compound ligand itself are scarce.

Tin(IV) Complexes: Organotin(IV) complexes containing the 1,10-phenanthroline ligand have been synthesized and studied for their structural features. scholarsresearchlibrary.com For example, the treatment of Di(m-bromobenzyl)(dibromo)tin(IV) with 1,10-phenanthroline yields the complex Di(m-bromobenzyl)(dibromo)(1,10-phenanthroline)tin(IV) . scholarsresearchlibrary.com Spectroscopic and DFT studies confirmed a distorted octahedral geometry for this complex, where the tin atom is hexa-coordinated. scholarsresearchlibrary.com As with other metals, specific structural elucidation for a Sn(IV) complex with the 2-bromo substituted phenanthroline ligand is not readily found.

Rare Earth Metal Complexes

Mixed-Ligand Systems Incorporating this compound

The compound this compound serves as a crucial bidentate ligand in coordination chemistry, readily forming stable complexes with a variety of transition metals through its two nitrogen donor atoms. Its incorporation into mixed-ligand, or heteroleptic, systems allows for the fine-tuning of the electronic, steric, and photophysical properties of the resulting metal complexes. In these systems, this compound acts as one of multiple different types of ligands coordinated to a central metal ion.

The presence of the bromine atom at the 2-position significantly influences the ligand's behavior compared to the unsubstituted 1,10-phenanthroline. The electron-withdrawing nature of the bromine atom can reduce the electron density at the coordinating nitrogen atoms, potentially altering the strength of the metal-ligand bond. Furthermore, the bromine atom provides a reactive site for further functionalization. It can be substituted through various organic reactions, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex, custom-designed ligands and polynuclear assemblies.

While this compound is utilized as a ligand and a precursor for more complex structures, detailed crystallographic studies of its specific mixed-ligand complexes are not as widely reported as those for unsubstituted phenanthroline or other isomers. eurjchem.com However, the principles of its coordination are well-established. In a typical mixed-ligand complex, this compound would occupy two coordination sites of the metal center, with other co-ligands (e.g., Schiff bases, phosphines, carboxylates, or other diimine ligands) filling the remaining sites to achieve a stable geometry, such as octahedral or square pyramidal. ijcm.irresearchgate.netnih.gov

The table below summarizes the key characteristics and roles of this compound in the context of mixed-ligand systems.

| Feature | Description | Reference |

| Coordination Mode | Acts as a bidentate, chelating ligand through its two nitrogen atoms (N,N'-donor). | |

| Key Substituent | A bromine atom at the 2-position. | |

| Electronic Effect | The bromo group is electron-withdrawing, which can modulate the electronic properties and redox potential of the resulting metal complex. | |

| Steric Effect | The substituent at the 2-position can introduce steric hindrance that influences the geometry of the coordination sphere. | |

| Synthetic Utility | The C-Br bond serves as a reactive handle for post-coordination modification or the pre-synthesis of more elaborate ligand structures via cross-coupling reactions. | |

| Co-Ligands | Can be combined with a wide array of other ligands, including other N-heterocycles, Schiff bases, phosphines, and anionic ligands like halides or carboxylates, to form stable heteroleptic complexes. | ijcm.irnih.gov |

This table is generated based on the known chemical properties of the ligand and general principles of mixed-ligand phenanthroline complexes.

Intermolecular Interactions and Crystal Packing in Metal Complexes

The solid-state arrangement of metal complexes containing this compound is dictated by a variety of non-covalent intermolecular interactions, which play a critical role in the formation of their supramolecular architectures. These interactions include halogen bonds, π-π stacking, and various forms of hydrogen bonds.

A definitive example is the co-crystal formed between this compound and 1,4-diiodotetrafluorobenzene (B1199613). In this structure, the molecules are linked by prominent halogen bonds, specifically between the iodine atoms of the diiodobenzene and the nitrogen atoms of the phenanthroline ligand (C–I···N). These interactions are directional and significant in organizing the crystal lattice. The asymmetric unit features two such halogen bonds, creating a linked pair of the two different molecules.

The bromine substituent itself can also participate in weak intermolecular interactions, such as C-H···Br hydrogen bonds, further stabilizing the crystal packing. The combination of these varied non-covalent forces dictates the specific packing motif and the resulting material properties.

The table below details the specific intermolecular interactions observed in the crystal structure of the this compound and 1,4-diiodotetrafluorobenzene co-crystal.

| Interaction Type | Donor/Acceptor Atoms | Distance (Å) | Angle (°) | Reference |

| Halogen Bond | C–I1···N1 | 2.958 | 159.45 | |

| Halogen Bond | C–I1···N2 | 3.477 | 150.59 | |

| Halogen Bond | C–I2···N3 | 3.381 | 135.92 | |

| Halogen Bond | C–I2···N4 | 2.981 | 173.16 | |

| π-π Stacking | This compound rings | - | - |

Data from the co-crystal of this compound and 1,4-diiodotetrafluorobenzene.

Catalytic Applications of 2 Bromo 1,10 Phenanthroline Based Systems

Homogeneous Catalysis

Systems based on 2-bromo-1,10-phenanthroline are instrumental in various homogeneous catalytic processes. The ability to functionalize the phenanthroline scaffold via its bromo-substituent allows for the creation of tailored ligands that can enhance the efficiency and selectivity of metal-catalyzed reactions.

Transition Metal-Mediated Organic Transformations

This compound serves as a key precursor for ligands in a variety of transition metal-mediated organic transformations. bucea.edu.cn The phenanthroline framework is a highly effective bidentate ligand for numerous transition metals, including palladium, copper, and ruthenium. academie-sciences.fr By modifying the parent structure, starting from the 2-bromo derivative, researchers can develop ligands with specific properties to control catalytic activity.

A significant challenge in using phenanthroline derivatives in catalysis is that the ligand itself can act as a powerful chelator for the transition metal catalyst, potentially leading to catalyst inhibition. bucea.edu.cnCurrent time information in Pasuruan, ID. However, research has shown that using pre-formed complexes or carefully designed reaction conditions can overcome this limitation. In some cases, coordination to one metal center can activate the bromo-substituent for further reactions, such as palladium-catalyzed cross-coupling, facilitating the construction of complex multimetallic arrays. academie-sciences.fr

Cross-Coupling Reactions

The bromine atom on the this compound ring makes it an excellent electrophile for various cross-coupling reactions. researchgate.net This compound is a versatile intermediate for creating more complex molecules, particularly through palladium-catalyzed reactions like the Suzuki-Miyaura coupling. researchgate.net These reactions allow for the formation of new carbon-carbon bonds, attaching aryl, alkyl, or other organic fragments to the phenanthroline core.

Furthermore, this compound and its isomers are substrates for phosphonylation reactions. While classical palladium-catalyzed phosphonylation is a viable method, it can be challenging. For instance, in phenanthroline systems containing other halogens, achieving selective substitution of the bromine atom without affecting a chlorine atom at the 2-position can be difficult. Current time information in Pasuruan, ID.mdpi.com This highlights the need for alternative, more selective methods, such as the photocatalytic approaches discussed later. The ability to undergo these coupling reactions makes this compound a foundational component for synthesizing metallosupramolecular assemblies and functional materials.

Annulation and Cyclization Catalysis

The 1,10-phenanthroline (B135089) scaffold is a highly effective ligand in metal-catalyzed annulation and cyclization reactions. While research often employs the unsubstituted 1,10-phenanthroline, these studies underscore the potential of its derivatives. For example, 1,10-phenanthroline, when used as a ligand with a copper catalyst, significantly enhances the yield of [4+2] annulation cascades. acs.orgacs.org

In one detailed study, a copper(I) catalyst combined with 1,10-phenanthroline proved to be the optimal system for the tandem annulation of 2-bromo-1-arylpropan-1-ones with terminal alkynes to produce substituted naphthalenones. acs.orgacs.org The use of 1,10-phenanthroline as the ligand resulted in a substantially higher product yield (82%) compared to the reaction without the ligand or with other nitrogen-based or phosphine (B1218219) ligands. acs.org This demonstrates the superior performance of the phenanthroline structure in facilitating the formation of multiple new C-C bonds in a single, efficient operation. acs.org The development of derivatives from this compound is a logical step to further refine such catalytic systems. Additionally, the core structure is a precursor for [3+2] cycloaddition reactions to build more complex heterocyclic systems like pyrrolo[1,2-a] Current time information in Pasuruan, ID.phenanthrolines.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Cu(MeCN)₄PF₆ | None | K₂CO₃ | Toluene (B28343) | 120 | 61 |

| Cu(MeCN)₄PF₆ | 1,10-Phenanthroline | K₂CO₃ | Toluene | 120 | 82 |

| Cu(MeCN)₄PF₆ | 2,2′-Bipyridine | K₂CO₃ | Toluene | 120 | 75 |

| Cu(MeCN)₄PF₆ | Triphenylphosphine | K₂CO₃ | Toluene | 120 | <10 |

Photocatalysis and Photoredox Chemistry

The unique electronic properties of the 1,10-phenanthroline ring system make it and its derivatives, including this compound, valuable components in the field of photocatalysis. They can act as ligands that modulate the photophysical properties of metal complexes or be functionalized to participate directly in photoredox cycles. Current time information in Pasuruan, ID.nih.gov

Visible Light Photoredox Catalysis

This compound and its isomers have been successfully used as substrates in transition-metal-free photoredox catalysis. A notable example is the phosphonylation of bromo-substituted 1,10-phenanthrolines using visible light. Current time information in Pasuruan, ID.researchgate.net This reaction proceeds under mild conditions, employing an organic dye like Eosin Y as the photocatalyst, irradiated by blue LEDs. Current time information in Pasuruan, ID.d-nb.info

The reaction provides moderate yields (26–51%) of the desired phosphonate-substituted phenanthrolines. Current time information in Pasuruan, ID.researchgate.net Research shows that the rate and selectivity of the phosphonylation are highly dependent on the position of the bromine atom on the phenanthroline core. Current time information in Pasuruan, ID. For instance, 5-bromo-1,10-phenanthroline (B1267314) gives a 51% yield of the phosphonated product, whereas the 3-bromo isomer yields only 26%. Current time information in Pasuruan, ID. This method offers an advantage over classical palladium-catalyzed routes by providing an alternative pathway that can exhibit different selectivity, especially on multifunctionalized substrates. Current time information in Pasuruan, ID.mdpi.com

| Substrate | Reaction Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|

| 5-Bromo-1,10-phenanthroline | 38 | 81 | 51 |

| 4-Bromo-1,10-phenanthroline (B3068671) | 22 | 70 | 42 |

| 3-Bromo-1,10-phenanthroline (B1279025) | 40 | 42 | 26 |

| 6-Bromo-2-chloro-1,10-phenanthroline | 40 | 100 | 41 |

Reaction conditions: bromo-1,10-phenanthroline (0.375 mmol), Eosin Y (15 mol%), DMSO, P(OEt)₃ (3 equiv.), DIPEA (2.2 equiv.), 30 W blue LEDs (450 nm), 30 °C, argon atmosphere.

Applications in Energy Conversion and Hydrogen Production

Ligands derived from halogenated 1,10-phenanthrolines are integral to the design of molecular systems for solar energy conversion. This compound can be functionalized via cross-coupling reactions to create sophisticated ligands for photosensitizing metal complexes, typically based on ruthenium. academie-sciences.fracs.org

In the field of light-driven water oxidation, ruthenium(II) complexes bearing phosphonate-substituted phenanthroline ligands have shown superior performance. acs.org The phosphonate (B1237965) group, introduced via reaction of a bromo-phenanthroline precursor, enhances the catalytic activity, with one such complex achieving a turnover number of 140 after one hour of catalysis. acs.org Similarly, for photocatalytic hydrogen production, ruthenium(II) complexes with phenanthroline ligands modified with pyrenyl groups (attached via the bromo-position) exhibit long-lived excited states and enhanced photostability, leading to more efficient hydrogen evolution. researchgate.net The strategic functionalization of the phenanthroline ligand, made possible by the bromo-precursor, is key to optimizing the electron transfer dynamics and stability of these systems. researchgate.netresearchgate.net

Beyond water splitting, phenanthroline derivatives are being explored for improving the efficiency and stability of perovskite solar cells. 1,10-phenanthroline can act as a passivating agent to cure defects on the perovskite surface. Introducing electron-withdrawing groups, such as bromine, onto the phenanthroline skeleton is a strategy used to modulate the electronic properties and control charge transfer dynamics at the material's interface.

Mechanistic Investigations of Catalytic Cycles

The efficacy of catalytic systems derived from this compound and its parent ligand, 1,10-phenanthroline, is deeply rooted in the specific mechanistic pathways they facilitate. The phenanthroline scaffold serves as a robust bidentate ligand, stabilizing metal centers and modulating their electronic and steric properties to promote catalytic transformations. Detailed mechanistic studies, combining experimental techniques and computational modeling, have been crucial in elucidating the intricate steps of these catalytic cycles, including the nature of active species, key intermediates, and the sequence of elementary steps like oxidative addition and reductive elimination.

Copper-Catalyzed Cross-Coupling and Annulation

Copper catalysts featuring phenanthroline ligands are central to a variety of important organic transformations. Mechanistic investigations have revealed distinct pathways, often hinging on the nature of the reactants and conditions.

Ullmann-Type C-S Cross-Coupling

The mechanism of the Ullmann-type reaction for C-S bond formation, specifically the coupling of potassium thioacetate (B1230152) with iodobenzene (B50100) catalyzed by a CuI/1,10-phenanthroline system, has been explored in detail through a combination of experimental and computational methods. conicet.gov.ar Studies indicate that regardless of the initial copper source, the catalytically active species formed under the reaction conditions is [Cu(phen)(SAc)]. conicet.gov.ar

Investigations using radical probes found no evidence of radical species during the reaction, suggesting that the mechanism does not proceed via a single electron transfer (SET) or halogen atom transfer (HAT) pathway. conicet.gov.ar Instead, computational and experimental data strongly support a pathway involving oxidative addition and reductive elimination. The proposed cycle begins with the oxidative addition of the aryl halide to the Cu(I) active species, leading to a transient and unstable Cu(III) intermediate. This is followed by reductive elimination from the Cu(III) complex to form the C-S bond and regenerate the active Cu(I) catalyst. conicet.gov.ar

| Experimental/Computational Technique | Key Finding | Mechanistic Implication |

|---|---|---|

| UV-Visible Spectrophotometry | Formation of [Cu(phen)(SAc)] as the predominant species in the catalytic mixture. | Identifies the likely catalytically active species. |

| Cyclic Voltammetry (CV) | Electrochemical behavior consistent with Cu(I)/Cu(III) transitions. | Supports the feasibility of an oxidative addition step. |

| Radical Probe Experiments | Absence of products derived from radical trapping. | Argues against a radical-based mechanism (SET or HAT). |

| Density Functional Theory (DFT) Calculations | The oxidative addition-reductive elimination pathway via a Cu(III) intermediate is energetically more favorable than alternative mechanisms. | Provides theoretical support for the proposed non-radical pathway. |

Copper-Catalyzed [4+2] Annulation Cascades

In contrast to the Ullmann coupling, the copper-catalyzed [4+2] annulation cascade of 2-bromo-1-arylpropan-1-ones with terminal alkynes to form naphthalenones appears to follow a different path. acs.org While a formal mechanism involving a Cu(II) species, oxidative addition, cyclization, and reductive elimination can be proposed, experimental evidence points towards a radical process. acs.org The addition of well-known radical scavengers like TEMPO completely inhibits the formation of the product. This finding strongly implicates a radical-based pathway for this specific transformation. acs.org A detailed mechanistic study is noted as ongoing to fully elucidate the steps. acs.org

| Step | Description | Supporting Evidence |

|---|---|---|

| 1. Catalyst Activation | A Cu(II) species is formed with the assistance of a base. | Reaction requires a copper salt (e.g., Cu(MeCN)₄PF₆) and a base (e.g., K₂CO₃). |

| 2. Oxidative Addition & Cyclization | Oxidative addition to the alkyne followed by cyclization. | Proposed pathway based on known copper chemistry. |

| 3. Reductive Elimination | Formation of an intermediate via reductive elimination. | Proposed pathway. |

| 4. Final Alkylation | The intermediate reacts with another molecule of the α-bromo ketone to yield the final product. | Stoichiometry of the reaction. |

| Radical Pathway | An alternative mechanism involving radical intermediates. | Complete inhibition of the reaction by radical scavengers (TEMPO). |

Photoredox Catalysis

The unique electronic properties of the phenanthroline system also allow it to participate in photoredox catalysis. In the synthesis of phosphonate-substituted 1,10-phenanthrolines, a visible-light-mediated approach uses Eosin Y as a photocatalyst. mdpi.com The proposed mechanism is initiated by the excitation of the photocatalyst (PC) by blue light to its excited state (PC*). This excited state is a potent reductant and oxidizes a sacrificial electron donor, diisopropylethylamine (DIPEA). The resulting species then engages in a cycle that leads to the phosphonylation of the bromo-phenanthroline substrate. A notable side reaction is the reduction of the C-Br bond, which is also observed in the reaction mixture. mdpi.com

Biological Activities and Medicinal Chemistry Research of 2 Bromo 1,10 Phenanthroline and Its Complexes

Anti-Cancer Activity

Complexes of 2-Bromo-1,10-phenanthroline have been a subject of interest in the development of novel anti-cancer agents. Research has demonstrated their potential to impede the growth of malignant cells through various mechanisms.

Inhibition of Tumor Cell Growth and Proliferation

Metal complexes of phenanthroline derivatives, including those with a bromo-substituent, have shown significant capabilities in inhibiting the proliferation of tumor cells. The coordination of the this compound ligand to metal centers can enhance the cytotoxic effects. For instance, studies on various phenanthroline-based complexes have demonstrated a concentration-dependent inhibition of cancer cell growth. The cytotoxic activity of these complexes is often significantly greater than that of the uncomplexed ligand, highlighting the importance of the metal-ligand interaction in their anti-proliferative effects.

Induction of Apoptosis in Cancer Cells

A key mechanism through which this compound and its complexes exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Research has shown that metal complexes of phenanthroline derivatives can trigger apoptotic pathways in cancer cells. For example, copper complexes of 1,10-phenanthroline (B135089) have been reported to induce apoptosis by inhibiting proteasome activity in tumor cells. nih.gov This inhibition leads to the accumulation of pro-apoptotic proteins, ultimately causing the cancer cell to self-destruct. Studies on related dibromo-1,10-phenanthroline compounds have also highlighted the induction of apoptosis through mitochondrial pathways in leukemia cells. Furthermore, some metal-phenanthroline complexes have been shown to cause DNA fragmentation, a hallmark of apoptosis, in mammalian tumor cells. nih.gov

Efficacy Studies in Specific Cancer Cell Lines (e.g., HL-60, Hep-G2, HCT-8)

The anti-cancer potential of this compound and its related complexes has been evaluated against several human cancer cell lines. In vitro studies have provided quantitative data on their cytotoxic efficacy, often expressed as the half-maximal inhibitory concentration (IC50).

One study on 3,8-dibromo-1,10-phenanthroline (B9566) demonstrated its cytotoxic effects on HL-60 (human promyelocytic leukemia) cells, where it was found to induce apoptosis. Another investigation into a ruthenium(II) complex containing a 2-(4-bromophenyl)imidazo[4,5-f]1,10-phenanthroline ligand also reported on its antitumor activities. researchgate.net

With regard to the Hep-G2 (human liver cancer) cell line, research on various 1,10-phenanthroline metal complexes has shown significant cytotoxic effects. nih.gov For example, a hydrazone copper(II) complex demonstrated the ability to suppress the growth of HepG2 cells with an IC50 value in the low micromolar range. frontiersin.org

Similarly, the anti-proliferative activity of phenanthroline derivatives has been tested against the HCT-8 (human colon adenocarcinoma) cell line. A study involving novel amino-1,10-phenanthroline derived imine ligands reported dose-dependent cytotoxicity against HCT-116, a similar colon cancer cell line. mdpi.com

| Compound/Complex | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 3,8-Dibromo-1,10-phenanthroline | HL-60 | Not specified, induces apoptosis |

| 3,8-Dibromo-1,10-phenanthroline | MCF-7 | ~15 |

| Copper(II) hydrazone complex | HepG2 | ~3-5 |

| Copper(II) hydrazone complex | HCT-116 | ~3-5 |

| 2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB) | HCT-116 | 17.88 |

Antimicrobial and Antibiofilm Properties

In addition to their anti-cancer potential, this compound and its complexes have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Their ability to disrupt microbial growth and biofilm formation makes them promising candidates for the development of new antimicrobial agents.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria

Complexes of this compound and related derivatives have been shown to possess broad-spectrum antibacterial activity. They are effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of the phenanthroline ligand to chelate essential metal ions, thereby disrupting crucial enzymatic processes within the bacterial cells.

Studies have reported the minimum inhibitory concentrations (MIC) of these compounds against various bacterial strains. For instance, gold(III) complexes with bromo-substituted diimine ligands, including phenanthroline derivatives, have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). acs.org Another study on metal complexes of 2-bromo-3-hydroxynaphthalene-1,4-dione (B1584124), which can be synthesized with 1,10-phenanthroline as a heteroleptic ligand, demonstrated antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. espublisher.com Specifically, the copper complex showed notable efficacy against S. aureus and Bacillus subtilis. espublisher.com

| Compound/Complex | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3,8-Dibromo-1,10-phenanthroline | Staphylococcus aureus | 32 |

| 3,8-Dibromo-1,10-phenanthroline | Escherichia coli | 64 |

| Metal complexes of 2-bromo-3-hydroxynaphthalene-1,4-dione with 1,10-phenanthroline potential | Bacillus subtilis | 2-256 |

| Metal complexes of 2-bromo-3-hydroxynaphthalene-1,4-dione with 1,10-phenanthroline potential | Proteus vulgaris | 2-256 |

| Gold(III) bromo-phenanthroline derivative complexes | Staphylococcus aureus | ~280-340 |

| Gold(III) bromo-phenanthroline derivative complexes | Escherichia coli | ~280-340 |

Antifungal Efficacy

The antifungal properties of phenanthroline derivatives and their metal complexes have also been a focus of research. These compounds have shown the potential to inhibit the growth of various fungal pathogens. The mode of action is believed to involve the disruption of mitochondrial function and the induction of oxidative stress within the fungal cells. nih.gov

Studies on metal complexes of 1,10-phenanthroline have demonstrated their fungicidal and fungistatic activity against pathogenic yeasts like Candida albicans. nih.govnih.gov The minimum inhibitory concentrations of these complexes are often in the low microgram per milliliter range, indicating potent antifungal activity. nih.gov The introduction of a bromo-substituent on the phenanthroline ring can modulate this activity, potentially leading to enhanced efficacy. Research on imidazole (B134444) phenanthroline derivatives has also highlighted their impressive antifungal properties when compared to standard antifungal agents. jddtonline.info

| Compound/Complex | Fungal Strain | MIC (µg/cm³) |

|---|---|---|

| [Cu(phen)₂(mal)]·2H₂O | Candida albicans | 1.25-5.0 |

| [Mn(phen)₂(mal)]·2H₂O | Candida albicans | 1.25-5.0 |

| [Ag₂(phen)₃(mal)]·2H₂O | Candida albicans | 1.25-5.0 |

Inhibition of Biofilm Formation

The ability of bacteria to form biofilms, complex communities of microorganisms encased in a self-produced matrix, contributes significantly to their resistance to antimicrobial agents and the persistence of infections. Consequently, the inhibition of biofilm formation is a key strategy in the development of new antibacterial therapies. Research has shown that metal complexes of 1,10-phenanthroline and its derivatives can be effective in preventing biofilm formation.

For instance, an oxovanadium(IV) complex containing a 2-(4-bromophenyl)-imidazo[4,5-f]-1,10-phenanthroline ligand, [VO(hntdtsc)(BPIP)], has demonstrated the ability to attenuate the growth of Staphylococcus aureus and inhibit its biofilm formation. bohrium.com This suggests that the complex interferes with the mechanisms essential for the establishment of the biofilm structure. bohrium.com

Similarly, gold(III) complexes with the general formula Au(N^N)Br₂, where N^N represents derivatives of 1,10-phenanthroline, have shown promising antibiofilm properties. nih.govacs.org Notably, these bromido complexes exhibited significant inhibitory effects against biofilm formation in E. coli, P. aeruginosa, and S. intermedius. nih.gov The enhanced antibiofilm capabilities of these complexes may be linked to redox mechanisms and the relative ease with which the bromido ligands can be exchanged. nih.gov

Furthermore, metal complexes incorporating 3,6,9-trioxaundecanedioate and 1,10-phenanthroline ligands have been investigated for their anti-biofilm activity against clinical isolates of Pseudomonas aeruginosa from cystic fibrosis patients. mdpi.com The activity of manganese, copper, and silver complexes varied across different clinical isolates but showed potential comparable or even superior to the conventional antibiotic gentamicin (B1671437) in inhibiting biofilm formation. mdpi.com These findings highlight the potential of these metal complexes to serve as alternative therapeutics, particularly in the context of antibiotic-resistant biofilm-associated infections. mdpi.com

It is important to note that the parent compound, 1,10-phenanthroline, also exhibits antimicrobial and antibiofilm activity, which is often enhanced upon coordination with metal ions. tudublin.ie The chelation of metal ions by phenanthroline is a key aspect of its biological activity. tudublin.ie

Interaction with Biological Macromolecules

The biological effects of this compound and its complexes are often attributed to their interactions with essential biological macromolecules, particularly DNA. These interactions can disrupt normal cellular processes, leading to outcomes such as cytotoxicity and antimicrobial activity. The primary modes of interaction include DNA binding and intercalation, as well as the cleavage of the DNA backbone.

DNA Binding and Intercalation Studies

The planar structure of the 1,10-phenanthroline ring system is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can distort the DNA structure and interfere with replication and transcription.

Studies on various metal complexes of 1,10-phenanthroline derivatives have provided insights into their DNA binding properties. For example, platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been shown to intercalate into DNA. nih.gov The degree of methylation was found to influence the cytotoxicity of these complexes. nih.gov

Ruthenium(II) polypyridyl complexes, including those with 2-(4-bromophenyl)imidazo[4,5-f] nih.govphenanthroline (BPIP) as a ligand, have also been investigated for their DNA interaction. nih.gov The binding affinity of these complexes to DNA is influenced by the nature of the auxiliary ligands, with 1,10-phenanthroline generally leading to stronger binding. nih.gov

Furthermore, copper(II) and silver(I) complexes of 1,10-phenanthroline-5,6-dione (B1662461) have been shown to bind to DNA, preferentially in the minor grooves. d-nb.info These interactions are thought to involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. d-nb.info

The table below summarizes the DNA binding constants for selected 1,10-phenanthroline complexes.

DNA Cleavage Mechanisms

In addition to binding, certain metal complexes of 1,10-phenanthroline can induce the cleavage of DNA strands. This nuclease activity is a significant mechanism contributing to their biological effects. The cleavage can occur through oxidative or hydrolytic pathways, often involving the generation of reactive oxygen species (ROS).

Metal complexes of this compound are studied for their potential as DNA cleaving agents. The presence of a metal ion is often crucial for this activity. For example, copper complexes of 1,10-phenanthroline and its derivatives are well-known for their efficient DNA cleavage capabilities, particularly in the presence of a reducing agent and hydrogen peroxide. tudublin.iechem-soc.si The mechanism is believed to involve the formation of a copper-peroxo species that can abstract a hydrogen atom from the deoxyribose sugar, leading to strand scission.

The bis(1,10-phenanthroline)copper(I) complex has been shown to cleave DNA with a preference for certain sequences, particularly TAT triplets in the minor groove. nih.gov This sequence specificity suggests that the complex recognizes specific conformational features of the DNA. nih.gov

Oxovanadium(IV) complexes containing 1,10-phenanthroline bases have also demonstrated DNA cleavage activity, particularly upon photoirradiation. bohrium.comacs.org These complexes can generate singlet oxygen, a highly reactive species that can damage DNA. acs.org

The table below provides examples of DNA cleavage activity by different 1,10-phenanthroline complexes.

Enzyme Inhibition (e.g., Matrix Metalloproteinases, F420-dependent enzyme system)

The ability of 1,10-phenanthroline and its derivatives to chelate metal ions is central to their capacity to inhibit metalloenzymes. These enzymes require a metal cofactor, often zinc, for their catalytic activity. By sequestering this essential metal ion, phenanthroline-based compounds can effectively inactivate the enzyme.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their activity is implicated in various physiological and pathological processes, including tumor metastasis. nih.gov 1,10-Phenanthroline itself is a known inhibitor of MMPs. nih.gov

Ruthenium(II) polypyridyl complexes containing 4,7-diphenyl-1,10-phenanthroline (B7770734) have been shown to inhibit MMP-2 and MMP-9. nih.gov The inhibition of these enzymes by such complexes suggests their potential as antimetastatic agents. nih.gov

The table below shows the IC₅₀ values for the inhibition of MMP-2 and MMP-9 by selected ruthenium(II) complexes.

F420-Dependent Enzyme System

Recent research has uncovered a novel mechanism of action for certain nitro-substituted phenanthrolines against Mycobacterium tuberculosis. 5-nitro-1,10-phenanthroline (B1664666) (5NP) has been identified as a prodrug that is activated by the F420-dependent enzyme system in mycobacteria. nih.govnih.gov The F420 cofactor is a deazaflavin involved in redox reactions unique to certain microorganisms. The activation of 5NP leads to the formation of reactive nitrogen species that are toxic to the bacteria. nih.govnih.gov This mechanism is distinct from the metal chelation activity typically associated with phenanthrolines. nih.gov

Investigation of Biological Mechanisms of Action

The biological activity of this compound and its complexes stems from a combination of factors, with the coordination of metal ions playing a central role in many of their observed effects.

Role of Metal Ion Coordination in Biological Pathways

The nitrogen atoms in the 1,10-phenanthroline ring act as electron donors, forming stable complexes with various metal ions. guidechem.com This coordination is fundamental to the biological activity of these compounds for several reasons:

Enhanced Biological Activity: In many cases, the metal complexes of 1,10-phenanthroline exhibit greater biological activity than the free ligand. jetir.org This enhancement is attributed to the combined properties of the ligand and the metal ion, as well as the specific geometry of the resulting complex.

Modulation of Redox Properties: The coordination of a metal ion can alter the redox potential of both the metal and the ligand, influencing their reactivity and ability to participate in biological redox processes.

Facilitating DNA Interaction: As discussed previously, the metal center in phenanthroline complexes can play a direct role in DNA binding and cleavage. The geometry and charge of the complex can influence its affinity for DNA and its ability to promote nuclease activity. chem-soc.si

Inhibition of Metalloenzymes: The primary mechanism of enzyme inhibition by phenanthrolines is through the chelation of the active site metal ion. The stability of the resulting metal-phenanthroline complex is a key determinant of its inhibitory potency.

Alternative Mechanisms: While metal chelation is a dominant mechanism, some phenanthroline derivatives, such as the nitro-substituted compounds, can exert their biological effects through mechanisms that are independent of direct metal ion sequestration from biological targets, as seen with the F420-dependent activation in M. tuberculosis. nih.govnih.gov

Redox Mechanisms in Biological Systems

The biological activities of this compound and its metal complexes are intricately linked to their redox properties. The phenanthroline ligand system itself can participate in redox processes, and the introduction of a bromine atom, an electron-withdrawing group, can modulate these properties. This alteration in electron density can influence the stability of metal complexes and their ability to engage in redox cycling within a biological milieu.

Metal complexes of this compound can exert their effects through the generation of reactive oxygen species (ROS). For instance, copper complexes of phenanthroline derivatives are known to generate activated oxygen species that can lead to DNA cleavage. chim.it This process often involves the reduction of the metal center (e.g., Cu(II) to Cu(I)) by endogenous reducing agents, followed by the reaction of the reduced complex with molecular oxygen to produce superoxide (B77818) radicals and other ROS. These highly reactive species can then induce oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Furthermore, the redox potential of these complexes is a critical determinant of their biological action. The redox potential can be fine-tuned by the nature of the metal ion and the substituents on the phenanthroline ring. The electron-withdrawing nature of the bromine atom in this compound can affect the redox potential of the metal center, thereby influencing the thermodynamics and kinetics of electron transfer reactions with biological molecules. For example, in gold(III) complexes with bromo-substituted phenanthroline ligands, a redox mechanism has been hypothesized to contribute to their antibacterial activity. acs.org

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound-based compounds. These studies systematically investigate how modifications to the chemical structure influence biological activity, providing insights for the rational design of more potent and selective therapeutic agents. rsc.org

The position and nature of substituents on the 1,10-phenanthroline scaffold have a profound impact on the biological properties of the resulting compounds. The introduction of a bromine atom at the 2-position, for example, alters the electronic and steric characteristics of the ligand, which in turn affects its coordination chemistry and biological interactions.

Key aspects explored in SAR studies of phenanthroline derivatives include:

Substitution Pattern: The location of the substituent on the phenanthroline ring is critical. For instance, studies on methylated derivatives of 1,10-phenanthroline have shown that the position of the methyl group significantly influences the cytotoxicity of their platinum(II) complexes. rsc.org

Nature of the Substituent: The electronic properties of the substituent (electron-donating or electron-withdrawing) can modulate the biological activity. An electron-withdrawing group like a nitro group has been found to be essential for the antitubercular activity of 5-nitro-1,10-phenanthroline. tpcj.org

Metal Ion: The choice of the metal center in complexes of this compound is a key determinant of biological activity. Different metals can lead to complexes with varying geometries, redox potentials, and affinities for biological targets.

Table 1: Interactive Data on Structure-Activity Relationships of Phenanthroline Derivatives

| Compound/Complex | Structural Modification | Effect on Biological Activity | Reference |

| [Pt(en)(5-Mephen)]Cl₂ | Methyl group at position 5 | Increased cytotoxicity (IC50 = 2.8 ± 0.8 µM) compared to the unsubstituted phenanthroline complex. | rsc.org |

| [Pt(en)(5,6-Me₂phen)]Cl₂ | Methyl groups at positions 5 and 6 | Highest cytotoxicity (IC50 = 1.5 ± 0.3 µM) among the tested methylated derivatives. | rsc.org |